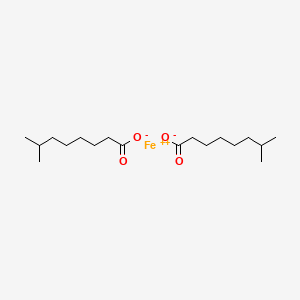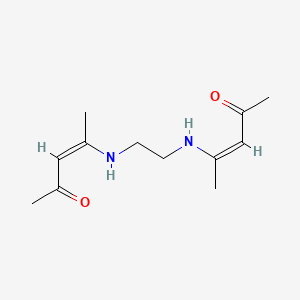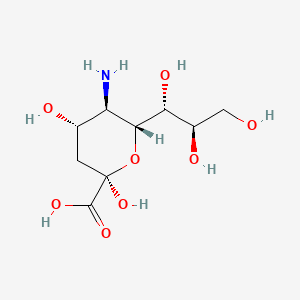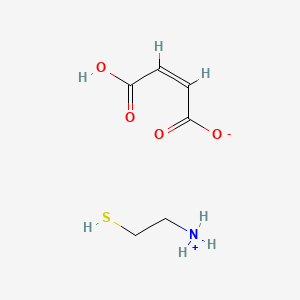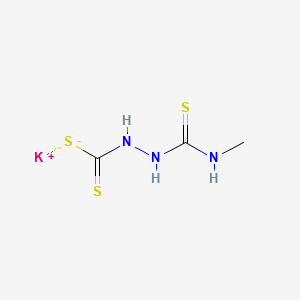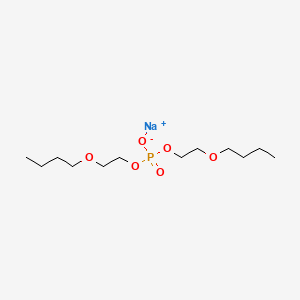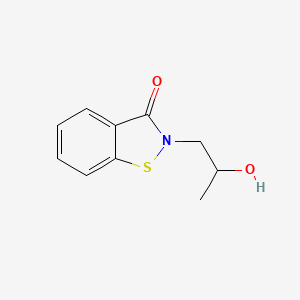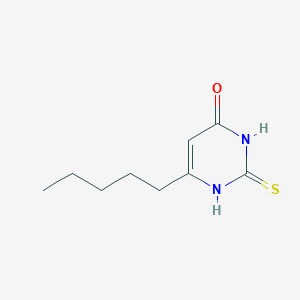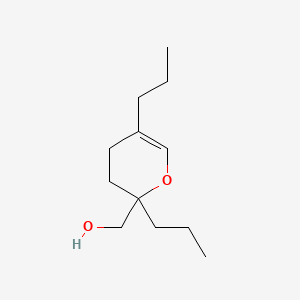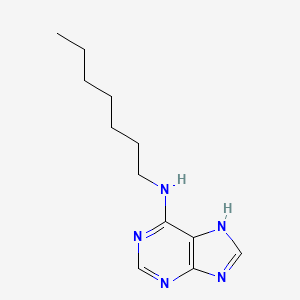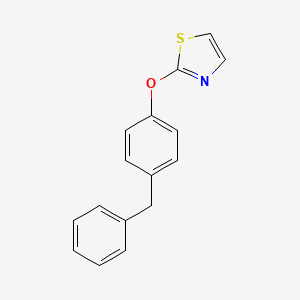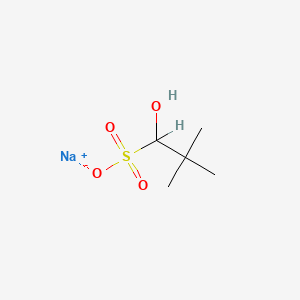
Sodium 1-hydroxy-2,2-dimethylpropanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-hydroxy-2,2-dimethylpropanesulphonate is a chemical compound with the molecular formula C₅H₁₁NaO₄S and a molecular weight of 190.193 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-hydroxy-2,2-dimethylpropanesulphonate typically involves the reaction of 1-hydroxy-2,2-dimethylpropane with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-hydroxy-2,2-dimethylpropanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced under specific conditions to yield alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonates .
Wissenschaftliche Forschungsanwendungen
Sodium 1-hydroxy-2,2-dimethylpropanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes.
Medicine: It is explored for its potential use in drug formulations and as an excipient in pharmaceutical preparations.
Industry: It is utilized in the manufacturing of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Sodium 1-hydroxy-2,2-dimethylpropanesulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It acts by modifying the activity of these targets through its sulfonate group, which can form stable complexes with various biomolecules. The pathways involved include enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
- Sodium 1-hydroxy-2,2-dimethylpropane-1-sulfonate
- Sodium 1-hydroxy-2,2-dimethylpropane-2-sulfonate
Comparison: Sodium 1-hydroxy-2,2-dimethylpropanesulphonate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability compared to its analogs. Its sulfonate group is more accessible for reactions, making it a preferred choice in various applications .
Eigenschaften
CAS-Nummer |
44870-96-4 |
|---|---|
Molekularformel |
C5H11NaO4S |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
sodium;1-hydroxy-2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C5H12O4S.Na/c1-5(2,3)4(6)10(7,8)9;/h4,6H,1-3H3,(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
LJGVQZVVGUDQBY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


